Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a fluoro group and a methylamino group, as well as a benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents.
Addition of the Methylamino Group: The methylamino group can be added through reductive amination reactions.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the benzyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.
Scientific Research Applications
Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Norfentanyl: A precursor in the synthesis of fentanyl, known for its potent analgesic properties.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-fluoro-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
ABMWQTWKPOPMIO-STQMWFEESA-N |
Isomeric SMILES |
CN[C@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.